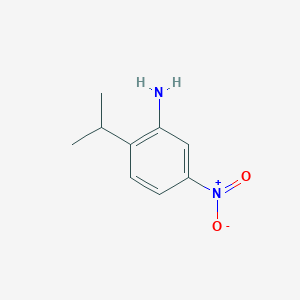
N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide, also known as NAPM or NAPMA, is an organic compound used in a variety of scientific applications. It is a white, odorless compound with a molecular weight of 267.7 g/mol. NAPM is most commonly used as a reagent in organic synthesis, as a catalyst in biochemical and physiological studies, and as a reactant in lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide and its derivatives are often synthesized and characterized for various applications. For example, Teng Da-wei (2011) synthesized 4-Choloro-2-hydroxyacetophenone from 3-aminophenol, which is a related compound, demonstrating the chemical synthesis pathway and potential modifications of similar compounds (Teng Da-wei, 2011).
Antimicrobial Properties
- Some derivatives of this compound have been studied for their antimicrobial properties. Fuloria et al. (2009) synthesized and evaluated novel imines and thiazolidinones derived from this compound, demonstrating their antibacterial and antifungal activities (Fuloria et al., 2009).
Role in Chemoselective Acetylation
- The compound is also used in chemoselective acetylation processes. Magadum and Yadav (2018) used a related compound, N-(2-Hydroxyphenyl)acetamide, in the chemoselective monoacetylation of 2-aminophenol, showing its role in synthesizing intermediates for antimalarial drugs (Magadum & Yadav, 2018).
Crystallographic and Molecular Docking Analysis
- The structural and molecular properties of these compounds have also been a focus of research. Sharma et al. (2018) performed a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its anticancer activity and crystal structure analysis (Sharma et al., 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Rani et al. (2014) developed new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, to evaluate their potential as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).
Green Synthesis Applications
- Zhang Qun-feng (2008) discussed the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, highlighting the environmentally friendly synthesis methods (Zhang Qun-feng, 2008).
Coordination Complexes and Antioxidant Activity
- Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, assessing their antioxidant activity (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-7-11(16)5-6-14(10)20-9-15(19)18-13-4-2-3-12(17)8-13/h2-8H,9,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCYLIXSGZVXRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

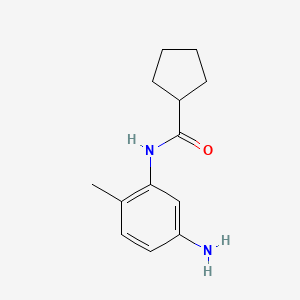
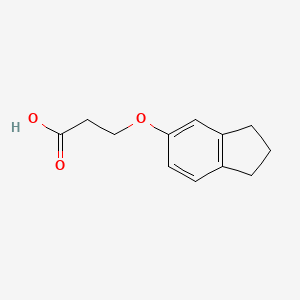
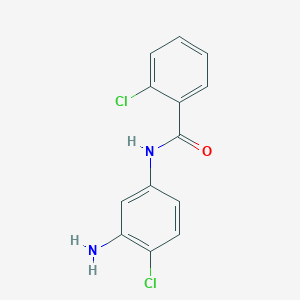

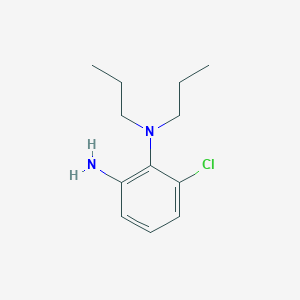
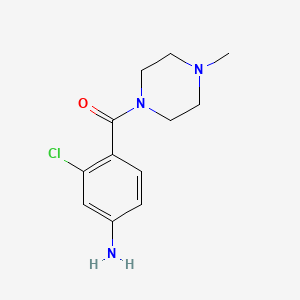
![Phenyl[(thien-2-ylsulfonyl)amino]acetic acid](/img/structure/B1319885.png)

![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid](/img/structure/B1319887.png)

![6,9-Diazaspiro[4.5]decane](/img/structure/B1319895.png)
![4-[4-(3-Oxobutyl)phenoxy]benzonitrile](/img/structure/B1319896.png)

